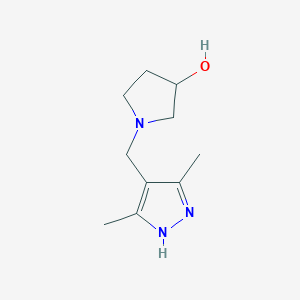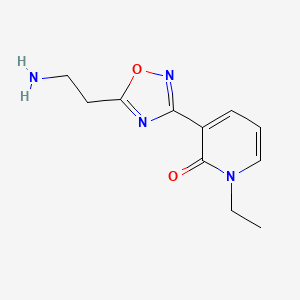
3-(5-(2-氨基乙基)-1,2,4-恶二唑-3-基)-1-乙基吡啶-2(1H)-酮
描述
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H14N4O2 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗菌研究
一项研究提出了新型2-[4-[2-(5-乙基吡啶-2-基)乙氧基]苯基]-5-取代-1,3,4-恶二唑的合成,证明了它们对各种细菌和真菌的有效至弱抗菌活性。该系列中的化合物表现出显着的抑制作用,突出了1,3,4-恶二唑衍生物的抗菌潜力(Gaonkar、Rai 和 Prabhuswamy,2006)。
化学稳定性和 Boulton-Katritzky 重排
另一项研究调查了3-(2-氨基乙基)-5-取代1,2,4-恶二唑的化学稳定性,重点关注它们的反应性和 Boulton-Katritzky 重排,该重排产生平面吡唑啉和吡唑。这项研究阐明了这些重排发生的条件,有助于理解恶二唑衍生物的化学性质(Kayukova 等,2018)。
恶二唑和相关化合物的新途径
关于1,3,4-恶二唑、1,3,4-恶二唑吡啶和吡啶并哒嗪合成的研究表明了创建具有潜在有用生物或化学性质的不同化合物的潜力。这些研究证明了恶二唑衍生物在合成新化合物方面的多功能性(Elnagdi 等,1988)。
抗利什曼原虫活性及理论计算
一项关于4-氨基-1,2,4-三唑衍生物(包括1,3,4-恶二唑衍生物)的研究突出了它们的抗利什曼原虫活性。使用密度泛函理论(DFT)的理论计算支持了实验结果,表明此类化合物对婴儿利什曼原虫前鞭毛体具有效力(Süleymanoğlu 等,2017)。
通过 Boulton-Katritzky 重排的抗结核特性
关于5-芳基-3-(2-氨基乙基)-1,2,4-恶二唑重排为螺吡唑鎓化合物的研究揭示了它们的潜在抗结核特性。这项研究提供了对重排的恶二唑衍生物的生物活性的见解,表明它们在开发抗结核剂中的用途(Kayukova 等,2021)。
作用机制
Target of Action
The primary target of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is the Serotonin Receptor (SR) . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs) found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
The compound interacts with its targets, the serotonin receptors, by acting as an agonist . This means it binds to the receptor and activates it, which then triggers a series of events in the cell. The activation of the 5-HT2A and 5-HT2C receptors that project from the pontine raphe nucleus to the amygdala and the marginal limbic cortex can cause acute psychomotor agitation, panic, and anxiety attacks .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the Tryptophan metabolism and the Biosynthesis of alkaloids derived from the shikimate pathway . These pathways are crucial for the production of serotonin and other important biological compounds .
Pharmacokinetics
Similar compounds are known to be quickly metabolized by the body to generate bioactive compounds .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the serotonin receptors. Activation of these receptors can lead to changes in perception, euphoria, visual and mental hallucinations, a distorted sense of time, and spiritual experiences . It can also lead to side reactions such as nausea and panic attacks .
生化分析
Biochemical Properties
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially influencing the activity of antioxidant enzymes . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their activity.
Cellular Effects
The effects of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases involved in cell signaling pathways, thereby affecting downstream signaling events . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and impact on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over extended periods, leading to reduced activity . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in changes in cell viability and function.
Dosage Effects in Animal Models
In animal models, the effects of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress or inflammation . At higher doses, toxic or adverse effects can occur, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it has been shown to influence the metabolism of amino acids and nucleotides . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites.
Transport and Distribution
The transport and distribution of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is essential for its function. It has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its effects on cellular processes.
属性
IUPAC Name |
3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-15-7-3-4-8(11(15)16)10-13-9(5-6-12)17-14-10/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKXLGKVVZYXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




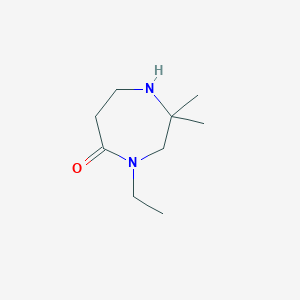
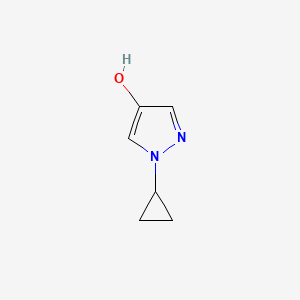
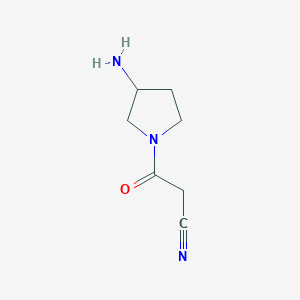
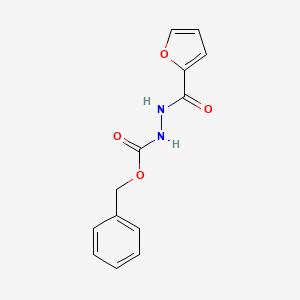
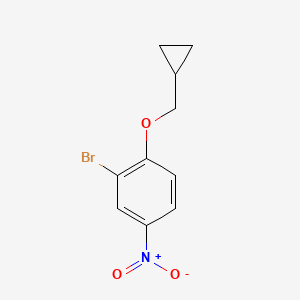
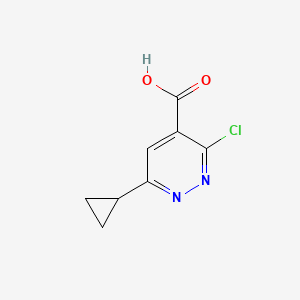
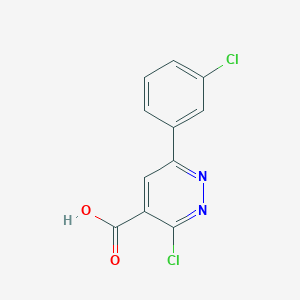
![4-[2-(Trifluoromethoxy)acetyl]benzoic acid](/img/structure/B1475670.png)

![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)

